molecular formula C19H20BrClN2 B12365539 Desloratadine-d4 (hydrobromide)

Desloratadine-d4 (hydrobromide)

Cat. No.: B12365539
M. Wt: 395.8 g/mol
InChI Key: PXFSAYPWJPUGHJ-QQROMIMUSA-N
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Description

Desloratadine-d4 (hydrobromide) is a deuterated form of desloratadine, a second-generation tricyclic antihistamine. It is an isotopically labeled compound where four hydrogen atoms are replaced by deuterium. Desloratadine is the active metabolite of loratadine and is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions without causing sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desloratadine-d4 (hydrobromide) involves the deuteration of desloratadine. One common method includes the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of desloratadine-d4 (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Desloratadine-d4 (hydrobromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of desloratadine-d4, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Pharmacokinetic Studies

Desloratadine-d4 is valuable in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of drug metabolism and distribution in biological systems. The following aspects are typically investigated:

  • Absorption and Distribution : Research has shown that desloratadine is well-absorbed when administered orally, with a peak plasma concentration typically reached within 3 hours. Studies using desloratadine-d4 can help elucidate the absorption characteristics and bioavailability of the drug compared to its non-deuterated counterpart .
  • Metabolism : The metabolic pathways of desloratadine involve its conversion to 3-hydroxydesloratadine, which is also active. Using desloratadine-d4 enables researchers to differentiate between the parent compound and its metabolites through mass spectrometry techniques, providing insights into the metabolic fate of antihistamines .
  • Elimination : The elimination half-life of desloratadine is approximately 27 hours. Desloratadine-d4 can be utilized to study the excretion patterns of the drug and its metabolites, enhancing understanding of its clearance from the body .

Clinical Research

Desloratadine-d4 is employed in clinical trials to evaluate the efficacy and safety profiles of desloratadine. Key findings from studies include:

  • Symptom Relief in Allergic Conditions : Desloratadine has been shown to significantly alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria. In a study involving 610 patients, desloratadine demonstrated a reduction in total nasal symptom scores compared to placebo, indicating its effectiveness as an antihistamine .
  • Quality of Life Improvements : Clinical evaluations have reported that treatment with desloratadine leads to significant improvements in quality of life for patients suffering from allergies. Metrics such as sleep disturbances and daily activity interference showed marked improvement over treatment periods .

Safety Profile and Adverse Effects

Understanding the safety profile of desloratadine is crucial for clinical applications. Desloratadine-d4 aids in assessing:

  • Adverse Reactions : Common side effects associated with desloratadine include fatigue, dry mouth, and headache. Notably, serious adverse reactions such as depression have been reported, prompting further investigation into the psychological effects of antihistamines . Desloratadine-d4 can help researchers track these adverse effects more accurately through controlled studies.
  • Drug Interactions : Desloratadine may interact with other medications, affecting plasma concentrations. Research using desloratadine-d4 can elucidate these interactions by providing clearer data on how co-administered drugs influence its pharmacokinetics .

Case Studies

Several case studies highlight the applications of desloratadine and its deuterated form:

  • Case Study 1 : A clinical trial demonstrated that desloratadine significantly improved symptoms in patients with moderate-to-severe seasonal allergic rhinitis compared to diphenhydramine, reinforcing its position as a preferred treatment option due to lower sedation rates .
  • Case Study 2 : An observational study reported on patients experiencing adverse psychiatric effects while on desloratadine therapy. The use of desloratadine-d4 in subsequent investigations allowed for better understanding of these rare but serious side effects .

Mechanism of Action

Desloratadine-d4 (hydrobromide) exerts its effects by selectively binding to peripheral H1 receptors, blocking the action of histamine. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The compound also inhibits the release of inflammatory mediators like leukotrienes and prostaglandins, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    Loratadine: The parent compound of desloratadine, also a second-generation antihistamine.

    Cetirizine: Another second-generation antihistamine with similar H1-antagonist properties.

    Fexofenadine: Known for its non-sedative antihistamine effects.

Uniqueness

Desloratadine-d4 (hydrobromide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C19H20BrClN2

Molecular Weight

395.8 g/mol

IUPAC Name

13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrobromide

InChI

InChI=1S/C19H19ClN2.BrH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i7D,8D,10D,11D;

InChI Key

PXFSAYPWJPUGHJ-QQROMIMUSA-N

Isomeric SMILES

[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])[2H].Br

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Br

Origin of Product

United States

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